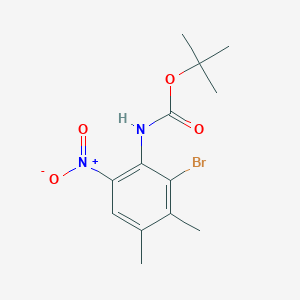
Tert-butyl (2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate typically involves the reaction of 2-bromo-3,4-dimethyl-6-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or other nucleophiles in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or other suitable reducing agents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substituted carbamates
- Amino derivatives
- Carboxylic acids
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate is primarily based on its ability to undergo various chemical transformations. The bromine atom can participate in substitution reactions, while the nitro group can be reduced to an amino group, allowing for further functionalization. These transformations enable the compound to interact with different molecular targets and pathways, making it a valuable tool in synthetic chemistry and potential drug development.
相似化合物的比较
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
Uniqueness: The presence of both a nitro group and a bromine atom on the phenyl ring distinguishes tert-butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate from other similar compounds. This unique combination of functional groups allows for a wider range of chemical reactions and applications, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C13H17BrN2O4 |
|---|---|
分子量 |
345.19 g/mol |
IUPAC 名称 |
tert-butyl N-(2-bromo-3,4-dimethyl-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C13H17BrN2O4/c1-7-6-9(16(18)19)11(10(14)8(7)2)15-12(17)20-13(3,4)5/h6H,1-5H3,(H,15,17) |
InChI 键 |
NUYXEDZJTVAIOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)Br)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















